N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide is an advanced organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound, characterized by its complex heterocyclic structure, exhibits unique properties making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include appropriately substituted pyrrole and pyridine derivatives, which undergo functionalization through processes like nitration, sulfonation, and amidation.
Step 1: Synthesis of 5,7-dioxo-5H-pyrrolo[3,4-b]pyridine core
Reagents: Pyrrole derivative, Nitric acid, Sulfuric acid
Conditions: High temperature, followed by neutralization and purification
Step 2: Ethylation of pyrrolo[3,4-b]pyridine
Reagents: Ethyl bromide, Base (such as Sodium hydride)
Conditions: Anhydrous conditions, moderate temperature
Step 3: Coupling with 4-(morpholinosulfonyl)benzoyl chloride
Reagents: 4-(Morpholinosulfonyl)benzoyl chloride, Base (such as Triethylamine)
Conditions: Room temperature, organic solvent (such as Dichloromethane)
Industrial Production Methods
Industrial synthesis may vary slightly, involving optimized processes for large-scale production. These might include continuous flow reactions, use of automated reactors, and purification steps that ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation to introduce hydroxyl groups or other functional groups, enhancing its reactivity and application potential.
Reduction: Reduction reactions can alter the heterocyclic core, potentially impacting the compound's activity and interaction with biological targets.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible, allowing modification of functional groups on the aromatic ring and heterocyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like Hydrogen peroxide, Potassium permanganate; Conditions typically involve mild temperatures.
Reduction: Reagents such as Sodium borohydride, Lithium aluminum hydride; Conditions often require anhydrous solvents and low temperatures.
Substitution: Reagents include Halogen derivatives, Nucleophiles; Conditions depend on the nature of the substrate and desired products.
Major Products Formed
The products from these reactions can vary widely, from simpler analogues of the original compound to more complex derivatives with enhanced or distinct properties.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide has a broad spectrum of applications:
Chemistry: As an intermediate for synthesizing more complex organic molecules.
Biology: Studying enzyme inhibition, binding assays due to its potential bioactivity.
Medicine: Investigating potential therapeutic effects, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Used in developing advanced materials or as a precursor for specialized chemicals.
Mechanism of Action
The exact mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It often involves binding to active sites, disrupting normal biological pathways, or inhibiting specific enzymatic functions.
Comparison with Similar Compounds
Comparing this compound to others in the same class highlights its uniqueness:
N-(2-(6-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-5-yl)ethyl)benzamide: Different substituents on the pyrrole ring may alter its reactivity and bioactivity.
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(sulfonyl)benzamide: Lacking the morpholino group, this compound might show different physical and chemical properties.
This detailed insight into N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide provides a comprehensive overview of its preparation, reactions, applications, mechanisms, and comparisons. As a compound with significant potential, it remains a focus of ongoing scientific research.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c25-18(22-8-9-24-19(26)16-2-1-7-21-17(16)20(24)27)14-3-5-15(6-4-14)31(28,29)23-10-12-30-13-11-23/h1-7H,8-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZUIECVRRRFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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